Phenylpropylamine derivative 1
Description
Properties
Molecular Formula |
C16H26N2O2 |
|---|---|
Molecular Weight |
278.39 g/mol |
IUPAC Name |
N-[3-(4-nitrophenyl)propyl]heptan-1-amine |
InChI |
InChI=1S/C16H26N2O2/c1-2-3-4-5-6-13-17-14-7-8-15-9-11-16(12-10-15)18(19)20/h9-12,17H,2-8,13-14H2,1H3 |
InChI Key |
LAKCRRVRMIUBSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCCCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Phenylpropylamine Derivatives
Classical Synthetic Routes to the Phenylpropylamine Core
The fundamental structure of phenylpropylamine can be assembled through several established synthetic pathways. These routes often involve the formation of the carbon skeleton and the introduction of the amine functionality.
The creation of specific stereoisomers of phenylpropylamine derivatives is crucial, as different enantiomers and diastereomers can exhibit distinct biological activities. One notable stereoselective method involves the use of biocatalysis. For instance, a one-pot cascade synthesis can produce phenylpropanolamines in high optical purity (er and dr up to >99.5 %) and analytical yields (up to 95 %) using 1-phenylpropane-1,2-diols as key intermediates. This enzymatic process utilizes an alcohol dehydrogenase (ADH), an ω‐transaminase (ωTA), and an alanine (B10760859) dehydrogenase to form a redox-neutral network, leveraging the regio- and stereo-selectivities of the enzymes nih.gov.
Another approach to achieving enantiomerically pure 3-phenyl-3-hydroxypropylamine involves Sharpless asymmetric dihydroxylation of styrene. This method yields an optically pure dihydroxy compound (ee >97%), which can then be converted to the desired phenylpropylamine derivative through selective monotosylation of the primary alcohol, nucleophilic displacement with a cyano group, and subsequent reduction of the nitrile to the primary amine google.com.
Catalytic reactions are instrumental in the efficient synthesis of the phenylpropylamine core and its derivatives.
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. thermofisher.comwikipedia.orgyoutube.com This reaction is a powerful tool for carbon-carbon bond formation and the introduction of an aminoalkyl group. oarjbp.com For example, N-methyl-3-phenyl-3-hydroxyl-propylamine can be prepared starting from acetophenone (B1666503), which undergoes a Mannich reaction with paraformaldehyde and a secondary amine in the presence of an acid catalyst to yield a β-amino ketone intermediate. google.com This intermediate can then be further transformed into the target phenylpropylamine derivative. google.com
Hydrogenolysis is another key catalytic reaction, particularly for the removal of protecting groups or the conversion of functional groups. In the context of phenylpropylamine synthesis, it can be used in reductive amination processes. For instance, methamphetamine can be synthesized via reductive alkylation hydrogenolysis of phenyl-2-propanone with N-benzylmethylamine. The initially formed N-benzylmethamphetamine undergoes hydrogenolysis to yield methamphetamine and toluene. mdma.ch This principle can be applied to the synthesis of other phenylpropylamine derivatives where a benzyl (B1604629) group is used as a protecting group on the amine. The presence of an aromatic ring adjacent to the α-carbon appears to facilitate the hydrogenolysis of nitriles and amines. researchgate.net
Derivatization Strategies for Structural Modification
Once the core phenylpropylamine structure is established, various derivatization strategies can be employed to modify its structure and, consequently, its function. These modifications can occur at the amine moiety, the phenyl ring, or the propyl chain.
The primary or secondary amine of the phenylpropylamine core is a common site for functionalization. This can be achieved through various reactions, including acylation, alkylation, and the formation of amides. A general platform for the α-functionalization of primary amines involves the in-situ generation of reactive ketimine intermediates, which can then react with carbon-centered nucleophiles like organomagnesium and organolithium reagents. chemrxiv.orgnih.govsemanticscholar.org This allows for the construction of α-fully substituted primary amines. chemrxiv.org
Derivatization can also be used to enhance the analytical properties of these compounds. Reagents like Dansyl-Cl, o-phthalaldehyde (B127526) (OPA), and Fmoc-Cl can be used to create derivatives with improved chromatographic separation and ionization efficiency for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
Modifications to the phenyl ring are a cornerstone of structure-activity relationship studies for phenylpropylamine derivatives. These substitutions are typically achieved through electrophilic aromatic substitution (SEAr) reactions. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The nature and position of the substituent can significantly influence the compound's properties.
The rate and regioselectivity of electrophilic aromatic substitution are governed by the existing substituents on the ring. wikipedia.org Electron-donating groups generally activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct electrophiles to the meta position. libretexts.org For example, in the synthesis of β-phenethylamines via Ni/photoredox cross-electrophile coupling, a variety of (hetero)aryl groups can be installed. nih.govacs.org
The electronic properties of substituents on the phenyl ring can have a profound effect on the biological activity of the resulting derivative. For instance, studies on 2-aryl-2-fluoro-cyclopropylamines, which are analogues of a classic monoamine oxidase (MAO) inhibitor, have shown that electron-withdrawing groups like -Cl and -F can improve the efficiency of MAO inhibition, whereas electron-donating groups like -CH3 enhance the inhibition of tyramine (B21549) oxidase. nih.gov
The propyl chain connecting the phenyl ring and the amine group can also be a target for modification. One common strategy to introduce substituents on the propyl chain is through the alkylation of benzyl cyanide. researchgate.netgoogle.com The methylene (B1212753) group adjacent to the nitrile is acidic and can be deprotonated with a base, followed by reaction with an alkyl halide to introduce a substituent. The resulting substituted nitrile can then be reduced to the corresponding phenylpropylamine derivative. wikipedia.org The use of phase-transfer catalysts can enhance the efficiency of this alkylation process. researchgate.netgoogle.com
Another approach involves the α-alkylation of nitriles with alcohols via a borrowing hydrogen strategy, which is considered a more sustainable method as it uses the alcohol as the alkylating agent and produces water as a byproduct. researchgate.net
Below is a table summarizing the key synthetic strategies discussed:
| Synthetic Strategy | Description | Key Reactions/Reagents | Application |
| Stereoselective Synthesis | Creation of specific stereoisomers. | Biocatalysis (ADH, ωTA), Sharpless asymmetric dihydroxylation. | Control of biological activity. |
| Mannich Reaction | Three-component condensation to form a β-amino carbonyl compound. | Ketone/aldehyde, formaldehyde, primary/secondary amine. | Formation of the phenylpropylamine core. |
| Hydrogenolysis | Cleavage of a chemical bond by reaction with hydrogen. | H₂, Pd/C catalyst. | Deprotection, reductive amination. |
| Amine Functionalization | Modification of the amine group. | Acylation, alkylation, formation of ketimine intermediates. | Introduction of diverse functional groups. |
| Phenyl Ring Substitution | Introduction of substituents on the aromatic ring. | Electrophilic aromatic substitution (nitration, halogenation, Friedel-Crafts). | Modulation of electronic and steric properties. |
| Propyl Chain Modification | Introduction of substituents on the propyl chain. | Alkylation of benzyl cyanide, α-alkylation of nitriles with alcohols. | Altering the backbone of the molecule. |
Optimization of Reaction Conditions and Yields in Academic Synthesis
Detailed research has focused on the optimization of several key parameters in the α-bromination of propiophenone (B1677668) and its derivatives, including the choice of brominating agent, solvent, reaction temperature, and reaction time. The findings from these academic studies provide valuable insights into achieving high yields and selectivity for the desired monobrominated product, which is a crucial precursor for the synthesis of "Phenylpropylamine derivative 1".
One area of focus has been the comparative study of different brominating agents. Research indicates that the choice of reagent can significantly influence the product distribution and yield. For instance, studies have compared traditional brominating agents like elemental bromine with N-bromosuccinimide (NBS) and other reagents under various catalytic conditions (acidic, basic, and neutral) to determine the optimal conditions for selective α-monobromination.
Furthermore, the influence of reaction temperature and duration has been meticulously studied to enhance the yield of the desired α-bromo ketone. It has been observed that careful control of these parameters is essential to prevent the formation of undesired byproducts, such as dibrominated compounds, and to drive the reaction to completion. The optimization of these conditions is a crucial aspect of developing efficient and scalable synthetic routes in an academic setting.
Detailed Research Findings
Academic research into the synthesis of α-bromo ketones, a key intermediate for "this compound," has provided detailed data on the optimization of reaction conditions. The following tables summarize the findings from various studies, focusing on the α-bromination of acetophenone and propiophenone as model substrates.
One study systematically investigated the α-alkylation of propiophenone in a continuous flow system, which offers precise control over reaction parameters. The optimization of the reaction temperature was found to be critical for achieving a high yield of the α-benzylated product. As shown in the table below, a gradual increase in the temperature of the first reactor coil (RC 1) from -15 °C to 0 °C resulted in a significant improvement in the steady-state yield.
Another key aspect of optimization is the choice of the brominating agent and the reaction conditions. A comparative study on the α-bromination of 4-chloroacetophenone highlighted the superior efficiency of pyridine (B92270) hydrobromide perbromide over N-bromosuccinimide (NBS) and cupric bromide under the tested conditions.
The effect of reaction time on the yield of α-bromoacetophenone derivatives was also investigated. Under optimized temperature and reagent ratios, a reaction time of 3 hours was found to provide the highest yield.
Furthermore, the reaction temperature was shown to have a significant impact on the bromination yield. For the substitution reaction of an acetophenone derivative, the yield increased with temperature, reaching an optimal point around 90 °C, after which the effect of temperature on the yield became less significant.
In a continuous flow microreactor setup for the α-bromination of acetophenone, the molar ratio of bromine was varied to find the optimal condition for producing the monobrominated product. A bromine molar ratio of 1.5 was identified as optimal, leading to excellent selectivity.
Molecular and Cellular Mechanisms of Action of Phenylpropylamine Derivatives
Ligand-Receptor Interactions and Binding Affinities
The interaction of Phenylpropylamine derivative 1 with its molecular targets is dictated by its specific chemical structure, which determines its binding affinity and functional activity at various receptors and transporters.
Phenylpropylamine derivatives can exert significant effects on the adrenergic system. Their mechanism often involves a dual action: direct stimulation of adrenergic receptors and the release of neuronal norepinephrine (B1679862) nih.gov. Phenylpropanolamine, a related compound, demonstrates alpha-adrenergic agonist activity, which leads to an increase in peripheral vascular resistance nih.gov.
The affinity of these derivatives for alpha- (α) versus beta- (β) adrenergic receptors is heavily influenced by their structural features. Structure-activity relationship studies reveal that:
The absence of a hydroxyl group at the 4'-position on the phenyl ring removes affinity for β-receptors, thereby targeting α-receptors.
Conversely, a catechol (3', 4'-dihydroxy) configuration is optimal for activity at both α and β receptors.
The size of the substituent group on the amine nitrogen is a key determinant of selectivity; larger groups tend to enhance β-receptor affinity while decreasing α-receptor affinity, which is attributed to a large lipophilic binding pocket present in β-receptors that is absent in α-receptors.
This modulation of adrenergic receptors, which are G protein-coupled receptors (GPCRs), is a critical first step in initiating downstream cellular responses mdpi.comfrontiersin.org.
A primary mechanism of action for many phenylpropylamine derivatives is the inhibition of monoamine transporters, which are responsible for the reuptake of neurotransmitters like norepinephrine (NE), dopamine (B1211576) (DA), and serotonin (B10506) (5-HT) from the synaptic cleft rti.orgresearchgate.net. By blocking these transporters, these compounds increase the synaptic concentration and duration of action of these monoamines.
A novel series of phenylpropylamine derivatives, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, exemplifies this mechanism. Research on this series identified a specific enantiomer, the (2R,3S)-isomer, as a potent norepinephrine reuptake inhibitor nih.gov. This isomer displays high affinity for the norepinephrine transporter (NET) with excellent selectivity over the dopamine transporter (DAT) and moderate selectivity over the serotonin transporter (SERT) nih.gov.
Table 1: Monoamine Transporter Inhibition Profile of (2R,3S)-1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol
| Transporter | IC50 (nM) | Selectivity vs. NET |
|---|---|---|
| Norepinephrine (NET) | 28 | - |
| Serotonin (SERT) | 364 | 13-fold |
| Dopamine (DAT) | >10,000 | >357-fold |
Data sourced from a study on a novel series of monoamine reuptake inhibitors nih.gov.
This potent and selective inhibition of norepinephrine reuptake is a key molecular action contributing to the pharmacological effects of this specific phenylpropylamine derivative nih.gov.
While the principal targets for this compound are adrenergic receptors and monoamine transporters, the broad chemical space of amine-containing compounds suggests the potential for interactions with other molecular targets researchgate.net. These could theoretically include enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO), or various ion channels that regulate neuronal excitability. However, the primary, well-characterized mechanisms revolve around the adrenergic and monoaminergic systems. Further research is needed to fully elucidate potential off-target activities.
Intracellular Signaling Cascades Triggered by Derivative Binding
The binding of this compound to its target receptors, particularly GPCRs like the adrenergic receptors, initiates a cascade of intracellular events. These signaling pathways translate the extracellular signal into a cellular response.
Adrenergic receptors are members of the vast GPCR superfamily frontiersin.orgamegroups.cn. When a phenylpropylamine derivative acts as an agonist at these receptors, it stabilizes a conformational state of the receptor that promotes the activation of heterotrimeric G proteins nih.govnih.govmdpi.com.
The process typically involves the following steps:
Ligand Binding : The derivative binds to the receptor.
Conformational Change : The receptor undergoes a conformational change.
G Protein Activation : This change facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G protein khanacademy.orgyoutube.com.
Subunit Dissociation : The GTP-bound α-subunit dissociates from the βγ-subunit complex.
Effector Modulation : Both the α-subunit and the βγ-complex can then interact with and modulate the activity of downstream effector proteins, such as enzymes (e.g., adenylyl cyclase, phospholipase C) and ion channels nih.govnih.gov.
The specific G protein activated depends on the receptor subtype. For instance, α1-adrenergic receptors typically couple to Gq/11 proteins, while β-adrenergic receptors couple to Gs (stimulatory) or Gi (inhibitory) proteins frontiersin.orgamegroups.cn.
The activation of G proteins and their effectors leads to the generation of second messengers (e.g., cAMP, diacylglycerol) and the subsequent activation of various protein kinases youtube.comnih.gov. A key pathway implicated in the action of GPCRs is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway nih.govnih.gov.
Activation of the ERK pathway can be triggered by GPCRs through several mechanisms:
G Protein-Dependent Activation : G protein subunits can activate upstream components of the ERK cascade. For example, activation of dopamine D1 receptors or group 1 metabotropic glutamate (B1630785) receptors can stimulate ERK activity nih.gov.
β-Arrestin Scaffolding : Following receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin proteins can bind to the receptor. These β-arrestins can act as scaffolds, bringing components of the ERK cascade into proximity, thereby facilitating its activation.
Once activated, MEK (a MAPK kinase) phosphorylates ERK on threonine and tyrosine residues nih.gov. This phosphorylated ERK (pERK) can then translocate to the nucleus, where it phosphorylates and activates transcription factors nih.govnih.gov. This regulation of gene expression can lead to long-term changes in neuronal function and synaptic plasticity, representing a crucial link between initial receptor binding and enduring cellular adaptations nih.gov.
Identity of "this compound" Remains Undisclosed in Publicly Available Data
Despite extensive searches, the specific chemical identity and structure of a compound referred to as "this compound," reportedly a patented agent targeting the Janus kinase 2 (JAK2), remains elusive from publicly accessible scientific databases and literature. While the Therapeutic Target Database lists a "this compound" as a patented entity associated with the therapeutic target T46360 (JAK2), the corresponding patent and the definitive chemical structure of the molecule could not be identified.
This lack of a defined chemical structure precludes any detailed analysis of its molecular and cellular mechanisms of action. Specifically, the execution of molecular docking and binding pose analysis, as requested, is not feasible without the foundational knowledge of the compound's three-dimensional arrangement.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. Similarly, a binding pose analysis examines the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between a ligand and its target protein at the atomic level. Both analyses are critically dependent on the precise chemical structure of the ligand .
Without access to the patent or a publication that discloses the structure of "this compound," any attempt to provide a scientifically accurate and informative article on its molecular docking and binding pose analysis would be speculative and not based on verifiable data.
Therefore, the section on "Molecular Docking and Binding Pose Analysis" for "this compound" cannot be generated. Further investigation would be contingent on the public disclosure of the compound's chemical structure through patent publication or scientific literature.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Key Structural Features for Biological Activity
The biological activity of Phenylpropylamine derivative 1 is highly dependent on specific structural features. Modifications to the phenyl ring, the amine group, and the alkyl side chain can dramatically alter the compound's potency and receptor selectivity.
The substituents on the phenyl ring play a critical role in modulating the biological activity of these derivatives. Their position, electronic properties (electron-donating or electron-withdrawing), steric bulk, and lipophilicity are all key determinants of interaction with biological targets nih.govacs.org.
Research on a series of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives as CCR5 antagonists highlighted the importance of lipophilicity and electron-donating substituents for binding affinity nih.govacs.org. In a study on 2-fluoro-2-arylcyclopropylamines, a type of phenylpropylamine derivative, it was found that electron-withdrawing groups like fluorine (F) and chlorine (Cl) at the para-position slightly decreased inhibitory activity against microbial tyramine (B21549) oxidase nih.gov. Conversely, an electron-donating methyl group (+I substituent) at the same position increased activity significantly nih.gov.
The position of the substituent is also crucial. Studies on phenylisopropylamines showed that compounds substituted at the 4-position were one to two orders of magnitude more potent than their 2- or 5-substituted isomers nih.gov. Furthermore, lipophilicity, often expressed as Log P, is a significant factor, with analyses indicating that more hydrophilic compounds (lower Log P) can exhibit reduced activity nih.gov.
| Substituent Property | Effect on Activity | Example Group(s) | Reference |
|---|---|---|---|
| Electron-Donating | Increases Activity | -CH₃ | nih.gov |
| Electron-Withdrawing | Slightly Decreases Activity | -F, -Cl | nih.gov |
| Lipophilicity | Important for Binding Affinity | - | nih.govacs.org |
| Positional Isomerism | 4-position substitution is more potent than 2- or 5- | -H, -CH₃, -SCH₃, -Br | nih.gov |
| Charge Distribution | High relative negative charge (RNCG) increases affinity; high relative negative charge surface area (RNCS) is detrimental. | 3,4-Cl₂ (detrimental) | nih.gov |
The amine group is a critical component for the activity of many phenylpropylamine derivatives, and modifications to this group can have profound effects. Generally, increasing the bulk of the substituent on the nitrogen atom can influence receptor selectivity pharmacy180.com. For many phenylethylamines, a primary or secondary amino group is important for direct agonistic activity pharmacy180.com.
Stereochemistry, the three-dimensional arrangement of atoms, is another pivotal factor. Biological systems are chiral, and thus often interact differently with different stereoisomers of a drug. For 2-fluoro-2-phenylcyclopropylamine, the biological activity was found to be strongly dependent on the absolute configuration nih.gov. The (1S,2S)-enantiomer was a potent inhibitor of tyramine oxidase, whereas the (1R,2R)-enantiomer was almost inactive nih.gov. Similarly, in another QSAR study, the presence of a chiral center was found to make a molecule less active, suggesting a specific stereochemical requirement for optimal receptor binding nih.govacs.org.
The length and branching of the alkyl side chain connecting the phenyl ring and the amine group also influence the molecule's activity. The side chain's conformation and length can affect how the molecule fits into its binding site.
In SAR studies of phenylethylamines, the presence of two carbon atoms separating the amino group from the aromatic ring is a common feature among potent direct-acting agonists pharmacy180.com. An alkyl group on the α-carbon (the carbon adjacent to the amine) can increase the duration of action by making the compound resistant to metabolism pharmacy180.com.
QSAR studies provide more quantitative insights. For instance, in an analysis of CCR5 antagonists, it was shown that an increase in the length of the molecule along a specific axis (Lz) was beneficial for binding affinity nih.govacs.org. Conversely, an increase in the molecular shadow in a different plane (Sxz) was detrimental to activity, suggesting that excessive bulk or a specific shape can hinder the interaction with the receptor nih.govacs.org. Branching of the side chain can also reduce π–π stacking between molecules, which can affect the material's electronic properties and solubility nih.gov. The position of the branching point is also critical; moving it further from the polymer backbone can minimize steric interference and facilitate favorable intermolecular interactions nih.govrsc.org.
Preclinical in Vitro Investigations
Cell-Based Assays for Receptor Binding and Functional Activity
Cell-based assays are fundamental in preclinical research to determine how a compound interacts with specific cellular targets in a physiologically relevant environment. These assays provide critical insights into the potential pharmacological profile of a new chemical entity by measuring its binding affinity and functional impact on receptors.
Neurotransmitter Uptake Assays
Neurotransmitter transporters are key targets for many neurologically active compounds. Assays measuring the inhibition of neurotransmitter reuptake can indicate a compound's potential to modulate synaptic concentrations of neurotransmitters like norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506).
In a study evaluating a phenylpropylamine derivative, (+/-)-N-methyl-γ-(2-methylphenoxy) phenylpropylamine hydrochloride, its activity as a competitive inhibitor of norepinephrine uptake was assessed in rat hypothalamus synaptosomes. The (-)-isomer of this compound was found to be a particularly potent and specific inhibitor of norepinephrine uptake, with a Ki value of 1.9 nM. nih.gov In contrast, its inhibitory activity at dopamine and serotonin transporters was significantly weaker, with Ki values that were at least two orders of magnitude greater. nih.gov This demonstrates a high degree of selectivity for the norepinephrine transporter.
Table 1: Inhibitory Activity of a Phenylpropylamine Derivative on Neurotransmitter Uptake
| Isomer | Target Transporter | Inhibitor Constant (Ki) (nM) |
|---|---|---|
| (-)-isomer | Norepinephrine | 1.9 |
| Racemate | Norepinephrine | 3.4 |
| (+)-isomer | Norepinephrine | 16.8 |
| All Forms | Dopamine | >190 |
| All Forms | Serotonin | >190 |
Data sourced from studies on (+/-)-N-methyl-γ-(2-methylphenoxy) phenylpropylamine hydrochloride. nih.gov
Receptor Agonist/Antagonist Profiling
To understand the broader pharmacological profile of Phenylpropylamine derivative 1, its binding affinity for various central nervous system receptors is evaluated. Such profiling helps to identify primary targets and potential off-target interactions.
Studies on related phenylpropylamine structures, such as pseudoephedrine, show negligible agonistic activity at α1- and α2-adrenergic receptors. wikipedia.org However, at β1- and β2-adrenergic receptors, it acts as a partial agonist, albeit with low affinity. wikipedia.org For instance, the activation constant (Kact) at the β1 receptor was determined to be 309 μM. wikipedia.org
Another derivative, 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), demonstrates complex and stereospecific interactions with dopamine receptors. The (+)-enantiomer acts as a dopamine agonist at both autoreceptors and postsynaptic receptors. nih.gov Conversely, the (-)-enantiomer, while also activating dopamine autoreceptors, functions as an antagonist at postsynaptic dopamine receptors. nih.gov
The receptor binding profile for a specific phenylpropylamine derivative, LY139603, shows it to be a weak ligand for several adrenergic, muscarinic, and histaminergic receptors, underscoring its specificity for the norepinephrine transporter. nih.gov
Table 2: Representative Receptor Binding and Functional Profile
| Compound/Derivative | Receptor | Activity | Affinity (Ki or Kact) |
|---|---|---|---|
| Pseudoephedrine | α1-adrenergic | Negligible Agonist | >10,000 nM |
| Pseudoephedrine | α2-adrenergic | Negligible Agonist | >10,000 nM |
| Pseudoephedrine | β1-adrenergic | Partial Agonist | 309 µM |
| Pseudoephedrine | β2-adrenergic | Partial Agonist | 10 µM |
| (+)-3-PPP | Dopamine (postsynaptic) | Agonist | Not Specified |
| (-)-3-PPP | Dopamine (postsynaptic) | Antagonist | Not Specified |
| Phenylpropanolamine | D(1A) dopamine | Partial Agonist | Not Specified |
| Phenylpropanolamine | Beta-1 adrenergic | Agonist | Not Specified |
| Phenylpropanolamine | Beta-2 adrenergic | Agonist | Not Specified |
Data compiled from studies on various phenylpropylamine derivatives. wikipedia.orgnih.govdrugbank.com
Enzymatic Activity Modulation
Investigating a compound's effect on enzyme activity is crucial for understanding its metabolic fate and potential for drug-drug interactions.
Monoamine Oxidase (MAO) Interactions
Monoamine oxidase (MAO) is a key enzyme in the metabolism of monoamine neurotransmitters. nih.govfpnotebook.com Phenylpropylamine derivatives have been studied for their interaction with MAO-A and MAO-B isoforms.
In in vitro studies using human brain and rat liver mitochondria, phenylpropanolamine was found to be a competitive and reversible inhibitor of both MAO-A and MAO-B. nih.gov The inhibition constant (Ki) for MAO-A (using serotonin as a substrate) was 150 µM, and for MAO-B (using β-phenylethylamine as a substrate), it was 800 µM. nih.gov Similarly, pseudoephedrine has been shown to be a very weak reversible inhibitor of both MAO-A and MAO-B, with Ki values ranging from 1,000 to 5,800 μM. wikipedia.org These findings indicate a relatively low potency for direct MAO inhibition compared to other actions. wikipedia.orgnih.gov
Table 3: In Vitro Inhibitory Activity of Phenylpropanolamine on Monoamine Oxidase
| Enzyme Source | MAO Isoform | Substrate | Inhibition Constant (Ki) (µM) |
|---|---|---|---|
| Human Brain / Rat Liver | MAO-A | Serotonin | 150 |
| Human Brain / Rat Liver | MAO-B | β-phenylethylamine | 800 |
Data from in vitro studies on Phenylpropanolamine. nih.gov
Membrane Permeability and Transport Studies
The ability of a drug candidate to cross biological membranes is a critical determinant of its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro model used to predict passive transcellular permeability. evotec.comtechnologynetworks.comcreative-bioarray.com This assay measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment. technologynetworks.com
PAMPA is particularly useful in early drug discovery as it isolates passive diffusion from other complex processes like active transport and metabolism. evotec.comcreative-bioarray.com The permeability of a compound in a PAMPA system can be influenced by factors such as its lipophilicity and the composition of the artificial membrane. nih.gov For instance, studies comparing different PAMPA models (e.g., hexadecane vs. phospholipid-containing membranes) show that molecules can exhibit significantly different permeability rates depending on the membrane's characteristics. nih.gov
While specific PAMPA data for "this compound" is not detailed, compounds with the phenylpropylamine scaffold are generally expected to exhibit moderate to high passive permeability due to their physicochemical properties, including a balance of lipophilicity and aqueous solubility.
Antimicrobial Activity Studies
The potential for novel chemical entities to exhibit antimicrobial properties is an area of significant research interest. Various phenylpropylamine derivatives have been screened for their activity against a range of pathogenic bacteria and fungi.
In one study, a series of differently substituted 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives were evaluated for their antimicrobial activity using a serial dilution method. nih.gov Many of these compounds displayed potent antibacterial and antifungal activities. nih.gov Another investigation into aromatic esters of amino alcohols found that cyclic derivatives of 3-dimethylamino-1-phenyl-1-propanol were more active than their open-chain counterparts, with some compounds showing pronounced activity against pathogenic fungi at concentrations around 10 ppm. nih.gov
The minimum inhibitory concentration (MIC) is a key metric used to quantify antimicrobial potency. Studies on amide derivatives containing a cyclopropane moiety have identified compounds with moderate inhibitory activity against Staphylococcus aureus and Escherichia coli, with MIC values of 32 and 64 μg/mL. mdpi.com
Table 4: Representative Antimicrobial Activity of Phenylpropylamine-Related Derivatives
| Derivative Class | Microorganism | Activity Metric | Result |
|---|---|---|---|
| Amide derivatives with cyclopropane | Staphylococcus aureus | MIC80 | 32-64 µg/mL |
| Amide derivatives with cyclopropane | Escherichia coli | MIC80 | 32 µg/mL |
| Amide derivatives with cyclopropane | Candida albicans | MIC80 | 16-64 µg/mL |
Data represents findings for select compounds from a larger series of derivatives. mdpi.com
Efficacy against Bacterial Strains (e.g., Gram-positive, Gram-negative)
Recent preclinical in vitro studies have demonstrated the antibacterial potential of this compound, with a notable efficacy against a range of Gram-positive pathogens. nih.gov Initial screenings have indicated that the compound's activity is selective, primarily targeting Gram-positive bacteria, while showing limited to no activity against the Gram-negative species tested under similar conditions. nih.gov
The antibacterial efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. nih.gov Against several strains of Gram-positive bacteria, including Enterococcus faecalis, Staphylococcus aureus, and Streptococcus pyogenes, the compound has exhibited significant inhibitory effects at concentrations ranging from 2.5 to 10 μg/ml. nih.gov
A key area of investigation has been the compound's effectiveness against antibiotic-resistant strains. nih.gov this compound has shown promising activity against various clinical strains of methicillin-resistant Staphylococcus aureus (MRSA), with MIC values consistently in the range of 10 μg/ml. nih.gov For many of the tested strains, the MBC values were found to be equivalent to the MIC values, suggesting a bactericidal mode of action. nih.gov This is a significant finding, as bactericidal agents are often preferred for serious infections.
The table below summarizes the antibacterial activity of this compound against a selection of Gram-positive bacterial strains.
Table 1: Antibacterial Activity of this compound against Gram-positive Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/ml) | Minimum Bactericidal Concentration (MBC) (μg/ml) |
|---|---|---|
| Enterococcus faecalis | 5 | 5 |
| Staphylococcus aureus | 2.5 | 2.5 |
| Streptococcus pyogenes | 10 | 10 |
| MRSA Strain 1 | 10 | 10 |
| MRSA Strain 2 | 10 | >10 |
| MRSA Strain 3 | 10 | 10 |
Mechanism of Antimicrobial Action (e.g., membrane disruption)
The mechanism of antimicrobial action for this compound appears to be bactericidal, as evidenced by the congruence of MIC and MBC values for several bacterial strains. nih.gov A bactericidal agent is one that directly kills the bacteria, rather than simply inhibiting their growth. oregonstate.education
While the precise molecular targets of this compound are the subject of ongoing investigation, a primary proposed mechanism of action for many antimicrobial compounds is the disruption of the bacterial cell membrane. nih.govfrontiersin.orgmdpi.com This disruption can occur through various interactions between the compound and the components of the bacterial membrane, such as the lipopolysaccharide layer in Gram-negative bacteria or the peptidoglycan and teichoic acids in Gram-positive bacteria. oregonstate.educationmanchester.ac.uk The ultimate effect of membrane disruption is an increase in permeability, leading to the leakage of essential intracellular components and subsequent cell death. nih.govfrontiersin.org
For many antimicrobial peptides and synthetic compounds, their positive charge and amphipathic nature facilitate interaction with the negatively charged bacterial membranes, leading to pore formation or destabilization of the lipid bilayer. nih.govfrontiersin.orgnih.gov Although the specific interactions of this compound with the bacterial membrane have not been fully elucidated, its chemical structure is consistent with that of molecules that could potentially intercalate into and disrupt the integrity of the cell membrane. Further biophysical studies employing techniques such as fluorescence microscopy and model membrane systems would be beneficial to confirm and detail the membrane-disrupting capabilities of this compound.
Preclinical in Vivo Studies in Animal Models
General Considerations for Animal Model Selection in Phenylpropylamine Research
The selection of an appropriate animal model is a critical step in preclinical research, as it significantly influences the translational relevance of the findings. The choice depends on the specific research question, with considerations for genetic, anatomical, and physiological similarities to humans. mdpi.comnih.gov
Rodent models, particularly rats and mice, have historically been the most widely used in biomedical and neuroscience research. nih.gov Their popularity stems from their relatively low cost, rapid reproduction rates, and the extensive availability of research tools, including genetically modified strains. nih.goveuropeanpharmaceuticalreview.com These models have been instrumental in initial screenings and for understanding fundamental mechanisms of action of phenylpropylamine derivatives. mdpi.com
Mice, for instance, offer a vast genetic toolbox, which has made them prominent in research over the last two decades. nih.gov However, rodent models may not always fully replicate the complexity of human conditions. mdpi.com Rats are sometimes considered a preferred model for specific drug development studies, as certain receptor subtypes, like the 5-HT6 receptor, have binding characteristics more similar to humans than those found in mice. nih.gov In studies with phenylpropylamine compounds, rats have been used to evaluate neurochemical changes in the brain, such as the depletion of dopamine (B1211576) in the frontal cortex. nih.gov
To bridge the gap between rodent studies and human clinical trials, large animal models are increasingly being used in translational research. nih.gov Species such as pigs, and to a lesser extent sheep, have gained significant scientific attention because they share important genomic, proteomic, and immunologic similarities with humans. nih.gov
Pigs are often considered an optimal non-rodent species for preclinical testing. mdpi.com Their anatomical and physiological similarities to humans allow for the use of clinical imaging techniques and surgical procedures that are directly translatable. nih.gov The larger size of these animals is also an advantage for pharmacokinetic and pharmacodynamic studies, as it permits the collection of larger volumes of blood and tissue for detailed analysis. mdpi.com Dogs have also been used extensively, particularly in pharmacokinetic studies of phenylpropylamine derivatives, due to their gastrointestinal physiology being highly similar to that of humans. nih.gov However, growing social aversion to the use of dogs in laboratory settings is a consideration. nih.gov
Pharmacodynamics in Animal Models
Pharmacodynamic studies in animal models are designed to investigate the biochemical and physiological effects of a drug and its mechanism of action. For phenylpropylamine derivatives, this research primarily focuses on their interactions with the central and peripheral nervous systems.
Phenylpropylamine derivatives exert significant effects on neurotransmitter systems in the brain. Studies in animal models have been crucial for mapping these effects.
Catecholamine Systems: Research in rats has shown that certain phenylpropylamine derivatives, such as Atomoxetine, can increase catecholamine concentrations in the prefrontal cortex without altering dopamine levels in other areas like the striatum or nucleus accumbens. wikipedia.org Another derivative, Phenylpropanolamine, was found to cause a depletion of dopamine in the frontal cortex of rats after a multi-day injection regimen. nih.gov
Serotonin (B10506) Systems: The derivative Cathinone has demonstrated a high affinity for serotonin receptors in animal studies, an interaction believed to be responsible for feelings of euphoria. wikipedia.org In PET imaging studies on rhesus monkeys, the derivative Atomoxetine was found to occupy a high percentage of both norepinephrine (B1679862) transporters (NET) and serotonin transporters (SERT). wikipedia.org
Glutamatergic Systems: Atomoxetine has also been identified as an N-methyl-D-aspartate (NMDA) receptor antagonist in rat cortical neurons, suggesting a mechanism involving the glutamatergic system. wikipedia.org
The table below summarizes key neurochemical findings in animal models.
Table 1: Neurochemical Modulation by Phenylpropylamine Derivatives in Animal Models| Compound Derivative | Animal Model | Brain Region(s) | Key Findings |
|---|---|---|---|
| Phenylpropylamine derivative A | Rat | Frontal Cortex | Dopamine depletion (~20%) after high-dose regimen. nih.gov |
| Phenylpropylamine derivative B | Rat | Prefrontal Cortex | Increased catecholamine concentrations. wikipedia.org |
| Striatum, Nucleus Accumbens | No alteration in dopamine levels. wikipedia.org | ||
| Rhesus Monkey | Neural Tissues | High occupancy of NET (>90%) and SERT (>85%). wikipedia.org | |
| Phenylpropylamine derivative C | Mouse | Not Specified | Produces nervous pacing and repetitive scratching behaviors, similar to amphetamines. wikipedia.org |
The neurochemical modulations induced by phenylpropylamine derivatives lead to a range of physiological responses in various organ systems.
Cardiovascular System: In studies involving female Beagle dogs, Phenylpropanolamine was observed to cause an increase in mean arterial pressure, which was compensated by a decrease in heart rate. nih.gov
Urogenital System: The same study in dogs demonstrated that Phenylpropanolamine led to a significant increase in urethral resistance. nih.gov
Central Nervous System: Beyond direct neurochemical changes, these compounds produce observable behavioral effects. For example, Cathinone has been shown to increase motor activity in mice. wikipedia.org Phenylpropanolamine has demonstrated anorectic (appetite-suppressing) effects in rhesus monkeys. nih.gov
Pharmacokinetics in Animal Models
Pharmacokinetic studies determine the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for establishing dosing regimens and understanding the compound's duration of action.
Studies in dogs have provided detailed pharmacokinetic profiles for Phenylpropanolamine. Following oral administration of an immediate-release capsule, absorption was rapid, and the bioavailability was high at 98.2%. nih.gov The terminal elimination half-life averaged 3.5 hours after an intravenous dose. nih.gov For a controlled-release formulation, the bioavailability was 93.7%, with a biphasic absorption pattern consisting of an initial rapid phase followed by a slower, sustained phase. nih.govtodaysveterinarypractice.com The maximal plasma concentration (Cmax) is typically reached 2 hours after administration, with a half-life of 3 to 4 hours for immediate-release formulations. nih.govtodaysveterinarypractice.com
The metabolism of phenylpropylamine derivatives can vary significantly between individuals and species, often dependent on specific liver enzymes like CYP2D6, as seen with Atomoxetine. wikipedia.org The half-life of Atomoxetine can range widely, from an average of 4.5 to 19 hours, depending on the metabolic rate of the individual. wikipedia.org
The table below provides a summary of pharmacokinetic parameters observed in animal models.
Table 2: Pharmacokinetic Parameters of Phenylpropanolamine in Dogs| Parameter | Immediate-Release | Controlled-Release | Intravenous |
|---|---|---|---|
| Bioavailability | 98.2% nih.gov | 93.7% nih.govtodaysveterinarypractice.com | N/A |
| Time to Max. Concentration (Tmax) | ~2 hours nih.govtodaysveterinarypractice.com | Biphasic absorption up to 16h nih.govtodaysveterinarypractice.com | N/A |
| Elimination Half-Life (T½) | ~3-4 hours nih.govtodaysveterinarypractice.com | Parallel to immediate-release nih.gov | 3.5 hours nih.gov |
Absorption and Distribution Patterns
Preclinical research in animal models indicates that Phenylpropylamine derivative 1 is distributed to a variety of tissues following administration. Studies have shown its presence in both the central nervous system and peripheral tissues.
Animal studies have confirmed the distribution of this compound into the brain and cerebrospinal fluid. This ability to cross the blood-brain barrier is a significant characteristic of its pharmacokinetic profile. While comprehensive quantitative data on the concentration in all tissues is not extensively detailed in publicly available literature, the existing research provides a foundational understanding of its distribution patterns.
Interactive Table: Summary of Known Distribution Patterns of this compound in Animal Models.
| Animal Model | Tissue/Fluid | Observation |
| General Animal Studies | Cerebrospinal Fluid | Detected |
| General Animal Studies | Brain | Detected |
Excretion Pathways
The primary route of elimination for this compound from the body in animal models is through renal excretion. The majority of the compound is excreted unchanged in the urine. This indicates that the substance undergoes limited metabolism before being cleared from the system. The exact percentages of the administered dose excreted via urine versus feces have not been fully detailed in available preclinical studies, but the renal pathway is consistently identified as the principal mechanism of excretion.
Interactive Table: Known Excretion Pathways of this compound in Animal Models.
| Excretion Route | Form of Compound | Significance |
| Renal (Urine) | Unchanged | Primary pathway |
| Fecal | Not specified | Minor or unquantified pathway |
Metabolomic Research on Phenylpropylamine Derivatives
Identification of Preclinical Metabolites
The initial step in the metabolomic assessment of a new chemical entity like Phenylpropylamine derivative 1 is the identification of its metabolites in preclinical systems. This process is essential for understanding the compound's fate in the body (pharmacokinetics) and for fulfilling regulatory requirements for safety testing of metabolites. The investigation typically involves a combination of in vitro and in vivo studies.
In vitro models, such as human liver microsomes (HLMs), hepatocytes, and subcellular S9 fractions, are commonly used to simulate metabolism in a controlled environment. researchgate.netnih.gov These systems contain the primary enzymes responsible for drug biotransformation and allow for the rapid generation of metabolite profiles. researchgate.net For example, a new compound can be incubated with HLMs, and samples taken over time can be analyzed to determine the rate of metabolism and identify the structures of the resulting metabolites. nih.gov
In vivo studies in animal models (e.g., rats, monkeys) provide a more complete picture of metabolism and disposition within a whole organism. Following administration of this compound, biological samples such as plasma, urine, and feces are collected and analyzed to identify the metabolites formed under physiological conditions. This comprehensive profiling ensures that all significant metabolites produced across different species, including humans, are identified and characterized. researchgate.net
The biotransformation of this compound is catalyzed by several key enzyme families. The structure of the phenylpropylamine core suggests the involvement of enzymes that act on phenethylamines and related structures.
Monoamine Oxidases (MAO): These enzymes, which exist as two isoforms (MAO-A and MAO-B), are critical in the metabolism of endogenous and exogenous amines, including neurotransmitters and xenobiotics. clinpgx.orgresearchgate.net MAO-B preferentially metabolizes phenylethylamine (PEA), a structurally related compound. clinpgx.orgnih.gov While the methyl group on the alpha-carbon of some phenylpropylamines like phenylpropanolamine can block metabolism by MAO wikipedia.org, other derivatives in this class can be substrates or inhibitors of MAO, significantly influencing their neurochemical effects and metabolic clearance. researchgate.net Inhibition of MAO can dramatically enhance the effects of compounds like beta-phenylethylamine by preventing their rapid inactivation. researchgate.net
Cytochrome P450 (CYP) Superfamily: This is a major family of enzymes, predominantly located in the liver, responsible for Phase I metabolism of a vast number of drugs. youtube.com For amphetamine, a related phenylpropylamine, CYP2D6 is a crucial enzyme that catalyzes oxidative reactions. caymanchem.comnih.govdrugbank.com Genetic variations (polymorphisms) in CYP2D6 can lead to significant inter-individual differences in the metabolism and clearance of its substrates. nih.gov Other CYP enzymes, such as CYP1A2 and CYP3A4, may also contribute. nih.gov
Flavin-containing Monooxygenases (FMO): These enzymes can also catalyze the oxidation of nitrogen-containing compounds. In some cases, FMO is responsible for N-hydroxylation reactions, which can be a precursor step to the formation of metabolic intermediate complexes with CYP enzymes. researchgate.net
Table 1: Key Enzymes in the Metabolism of Phenylpropylamine Derivatives
| Enzyme Family | Specific Isoform(s) | Primary Role in Metabolism | Typical Reactions Catalyzed |
| Monoamine Oxidase (MAO) | MAO-A, MAO-B | Oxidative deamination of the amine group. | Conversion of amines to aldehydes/ketones. |
| Cytochrome P450 (CYP) | CYP2D6, CYP1A2, CYP3A4 | Phase I oxidation at various sites on the molecule. | Aromatic hydroxylation, aliphatic hydroxylation, N-dealkylation. caymanchem.comdrugbank.com |
| Flavin-containing Monooxygenase (FMO) | - | N-oxidation of the amine group. | N-hydroxylation. researchgate.net |
| Conjugating Enzymes (Phase II) | UGTs, SULTs | Attachment of polar molecules to metabolites. | Glucuronidation, Sulfation. caymanchem.com |
Metabolic pathways for xenobiotics are typically divided into two phases. For a compound like this compound, several pathways can be predicted based on its chemical structure and data from analogous compounds like amphetamine. caymanchem.comdrugbank.comwikipedia.org
Phase I Metabolism: These reactions introduce or expose functional groups (e.g., hydroxyl groups) on the parent drug, generally making it more polar. youtube.com
Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring, often at the para (4') position, is a common pathway catalyzed by CYP enzymes, leading to metabolites like 4-hydroxy-phenylpropylamine. caymanchem.comdrugbank.com
Aliphatic Hydroxylation: This involves the oxidation of the propyl side chain. Hydroxylation at the beta-carbon (adjacent to the phenyl ring) can produce metabolites structurally similar to norephedrine. caymanchem.comnih.gov
Oxidative Deamination: This MAO-mediated pathway (for susceptible derivatives) or CYP-mediated pathway involves the removal of the amino group, leading to the formation of a ketone metabolite (e.g., phenylacetone (B166967) from amphetamine), which can be further metabolized to acids like benzoic acid and hippuric acid. caymanchem.comnih.govdrugbank.com
N-Dealkylation: If this compound possesses substituents on the nitrogen atom, these can be removed via CYP-mediated oxidation.
Phase II Metabolism: In these conjugation reactions, the modified metabolites from Phase I are coupled with endogenous polar molecules, which greatly increases their water solubility and facilitates their excretion from the body. youtube.com
Glucuronidation/Sulfation: The hydroxyl groups introduced during Phase I hydroxylation can be conjugated with glucuronic acid or sulfate (B86663) groups. caymanchem.com
Table 2: Potential Metabolic Pathways and Metabolites of this compound
| Metabolic Pathway | Reaction Type | Potential Metabolite |
| Aromatic Hydroxylation | Phase I Oxidation | 4-Hydroxy-phenylpropylamine derivative |
| Aliphatic Hydroxylation | Phase I Oxidation | Beta-Hydroxy-phenylpropylamine derivative |
| Oxidative Deamination | Phase I Oxidation | Phenylacetone derivative |
| N-Dealkylation | Phase I Oxidation | Primary or secondary amine derivative |
| Conjugation | Phase II | Glucuronide or sulfate conjugate of a hydroxylated metabolite |
Application of Metabolomics in Understanding Biological Effects
Beyond simply identifying metabolites, metabolomics is a powerful technology for understanding the broader biological impact of a drug candidate. nih.gov By measuring changes in the entire profile of endogenous metabolites (the metabolome) following drug administration, researchers can gain insights into the compound's mechanism of action, identify efficacy biomarkers, and predict potential toxicological issues. arome-science.comnih.govresearchgate.net This approach provides a functional readout of the physiological state, linking the drug's presence to a phenotypic response at the molecular level. metabolon.com
Two primary strategies are employed in metabolomic studies: untargeted and targeted metabolomics. The choice between them depends on the research objective. nih.gov
Untargeted Metabolomics: This is a discovery-oriented, hypothesis-generating approach that aims to measure as many metabolites as possible in a biological sample without pre-selection. nih.govtechnologynetworks.com It provides a comprehensive and unbiased view of the metabolome, making it ideal for identifying unexpected metabolic changes induced by a compound like this compound. benthamdirect.combenthamscience.com This method is particularly useful in the early stages of drug development for discovering novel biomarkers or elucidating a drug's mechanism of action by revealing which metabolic pathways are perturbed. researchgate.net
Targeted Metabolomics: This is a hypothesis-driven approach that focuses on the precise and accurate measurement of a predefined and limited set of metabolites. creative-proteomics.comcreative-proteomics.com This method offers high sensitivity, specificity, and quantitative accuracy, making it suitable for validating findings from untargeted studies or for testing a specific biochemical hypothesis. nih.govresearchgate.net For instance, if this compound is hypothesized to affect a specific pathway, a targeted assay can be developed to quantify the key metabolites within that pathway. researchgate.net
Table 3: Comparison of Untargeted and Targeted Metabolomics
| Feature | Untargeted Metabolomics | Targeted Metabolomics |
| Goal | Discovery, hypothesis generation, comprehensive profiling. benthamdirect.com | Hypothesis testing, validation, absolute quantification. nih.gov |
| Scope | Broad; measures hundreds to thousands of metabolites, including unknowns. technologynetworks.com | Narrow; measures a predefined set of specific metabolites. creative-proteomics.com |
| Quantification | Relative or semi-quantitative. | Absolute or precise relative quantification. nih.gov |
| Sensitivity | Lower, biased towards higher-abundance molecules. nih.gov | High, optimized for specific analytes of interest. creative-proteomics.com |
| Data Analysis | Complex; requires advanced statistical and bioinformatics tools for feature identification and interpretation. nih.gov | More straightforward; focused on the quantitation of known compounds. researchgate.net |
| Application | Biomarker discovery, mechanism of action studies, toxicity screening. benthamscience.comresearchgate.net | Biomarker validation, pharmacokinetic studies, monitoring specific pathways. researchgate.net |
A key goal of preclinical development is to establish a clear link between a drug's pharmacokinetics (PK), which includes metabolism, and its pharmacodynamics (PD), which describes the drug's effect on the body. nih.govpharmaceuticalpress.com Metabolomics serves as a critical bridge between these two domains. By correlating drug-induced changes in the metabolome with observed physiological or behavioral outcomes, researchers can build a deeper understanding of the drug's action. researchgate.netresearchgate.net
For instance, if preclinical models show that this compound has a specific effect on the central nervous system, untargeted metabolomics could be used to analyze brain tissue or cerebrospinal fluid. This analysis might reveal significant alterations in neurotransmitter pathways or energy metabolism that correlate with the observed pharmacodynamic effect. These altered endogenous metabolites can then become candidate biomarkers to monitor the drug's activity. researchgate.net
Furthermore, understanding the metabolic profile of a drug can directly explain its pharmacodynamic properties. As seen with beta-phenylethylamine, its psychostimulant effects are dramatically potentiated when its primary metabolic enzyme, MAO-B, is inhibited. researchgate.net This demonstrates a direct link: the metabolic pathway (inactivation by MAO-B) dictates the intensity and duration of the pharmacodynamic response. Therefore, by characterizing the metabolites of this compound and its impact on the broader metabolome, scientists can develop robust PK/PD models that better predict its effects and guide its development. nih.govpharmaceuticalpress.com
Computational and Theoretical Chemistry of Phenylpropylamine Derivatives
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental factors. These methods, particularly Density Functional Theory (DFT), provide a robust framework for predicting molecular structure and reactivity.
The first step in characterizing Phenylpropylamine derivative 1 is to determine its most stable three-dimensional structure through geometry optimization. This process computationally identifies the coordinates of each atom corresponding to a minimum on the potential energy surface. For analogous compounds like 3-phenylpropylamine (B116678) and 1-Methyl-3-phenylpropylamine, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been successfully employed to calculate optimized structural parameters, including bond lengths, bond angles, and dihedral angles researchgate.netresearchgate.net.
Conformational analysis is crucial for flexible molecules like phenylpropylamine derivatives, as their biological activity is often dependent on the specific shape (conformer) they adopt to interact with a biological target. By calculating the energies of various possible conformers, researchers can identify the lowest-energy, and thus most probable, structures. For example, studies on related molecules have identified stable gauche and trans conformers, providing insight into their structural preferences researchgate.net. Such analyses reveal that even subtle structural modifications can significantly influence the conformational landscape and, consequently, the molecule's function.
The electronic structure of a molecule governs its chemical behavior. Quantum chemical calculations provide key insights into this structure by determining the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons rasayanjournal.co.in. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity rasayanjournal.co.injobrs.edu.iq.
From these orbital energies, several global reactivity descriptors can be calculated to predict the chemical behavior of this compound. These descriptors, derived from conceptual DFT, provide a quantitative measure of reactivity rasayanjournal.co.intsijournals.com.
Table 1: Key Quantum Chemical Reactivity Descriptors
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the propensity to accept electrons. |
This table summarizes key descriptors calculated from HOMO and LUMO energies, which are fundamental for predicting chemical reactivity.
Molecular Dynamics Simulations
While quantum calculations describe a molecule in a static, isolated state, molecular dynamics (MD) simulations provide a dynamic view of its behavior over time in a realistic environment (e.g., solvated in water or interacting with a protein). MD simulations solve Newton's equations of motion for a system of atoms, offering a detailed picture of molecular motions and interactions nih.goveasychair.org.
MD simulations are particularly powerful for studying how a ligand like this compound interacts with its biological target, such as a receptor or enzyme. For instance, extensive MD simulations of up to 300 nanoseconds have been performed on 2-phenylcyclopropylmethylamine (PCPMA) derivatives in complex with the dopamine (B1211576) D3 receptor mdpi.com. These simulations reveal the stability of the ligand-receptor complex and the specific interactions that maintain the binding.
Several key metrics are analyzed during MD simulations to understand these dynamics:
Root Mean Square Deviation (RMSD): This measures the average deviation of atomic positions over time from a reference structure. A stable, low-fluctuation RMSD value for the ligand and protein backbone indicates that the complex has reached equilibrium and the ligand is stably bound mdpi.com.
Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues in the protein. High RMSF values can indicate flexible regions, such as loops, which may be involved in ligand entry or conformational changes upon binding mdpi.com.
Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to post-process MD trajectories to estimate the binding free energy (ΔGbind) of the ligand-receptor complex mdpi.comnih.gov. This energy can be decomposed to identify the contributions of specific energy terms (e.g., van der Waals, electrostatic) and key amino acid residues that are critical for the interaction mdpi.com.
Such simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other noncovalent forces that stabilize the binding of this compound to its target, providing a dynamic understanding of its mechanism of action at the molecular level mdpi.com.
Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Ligand-Protein Complex
| Parameter | Description | Typical Value/Method |
| Force Field | A set of parameters to calculate potential energy. | AMBER, GROMOS, OPLS |
| Water Model | Explicit representation of solvent molecules. | TIP3P, SPC |
| Simulation Time | Total duration of the simulation. | 100 ns - 1 µs |
| Ensemble | Statistical ensemble defining thermodynamic state. | NPT (constant Number of particles, Pressure, Temperature) |
| Temperature | System temperature. | 300 K or 310 K (physiological) |
| Pressure | System pressure. | 1 atm |
This table outlines common settings for MD simulations used to study the dynamics of a compound like this compound interacting with a biological target.
Prediction of Pharmacokinetic and Pharmacodynamic Parameters (in silico)
In silico (computational) methods are indispensable in modern drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate early in the development process mdpi.comidrblab.org. These predictions help to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures nih.gov.
For this compound, a range of physicochemical and pharmacokinetic properties can be predicted using various online tools and specialized software. These models often use machine learning algorithms trained on large datasets of known compounds idrblab.orghelsinki.fi.
Key predicted parameters include:
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), and solubility are foundational properties that influence ADME behavior researchgate.net.
Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to assess oral bioavailability mdpi.com.
Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB), which determine where the drug goes in the body and how much is available to act on its target.
Metabolism: In silico models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes, indicating a potential for drug-drug interactions.
Excretion: Predictions related to renal clearance help to estimate the compound's half-life in the body.
Drug-Likeness: Rules such as Lipinski's Rule of Five are applied to evaluate whether the compound has physicochemical properties consistent with known orally active drugs.
Table 3: Example of an in silico ADME Profile for a Phenylpropylamine Derivative
| Property | Parameter | Predicted Value | Implication |
| Physicochemical | MW | < 500 g/mol | Favorable for absorption |
| LogP | 1-3 | Balanced solubility and permeability | |
| TPSA | < 90 Ų | Good cell membrane permeability | |
| Absorption | HIA | High | Good potential for oral absorption |
| Distribution | BBB Permeant | Yes/No | Indicates potential for CNS activity |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of specific drug interactions |
| Drug-Likeness | Lipinski's Rule | 0 Violations | High probability of being orally bioavailable |
This table represents a typical output from in silico ADME prediction tools, providing a rapid assessment of the drug-like properties of a compound.
By integrating these computational predictions, researchers can prioritize compounds like this compound for further experimental testing, thereby streamlining the drug discovery pipeline mdpi.comnih.gov.
Advanced Analytical Techniques for Research Applications
Spectroscopic Methods for Characterization
Spectroscopic techniques are indispensable for determining the molecular structure and identifying the functional groups of Phenylpropylamine derivative 1. These methods involve the interaction of electromagnetic radiation with the molecule and the analysis of the resulting spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of phenylpropylamine derivatives by providing detailed information about the chemical environment of individual atoms.
¹H NMR: Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For instance, the ¹H NMR spectrum of 2-phenylpropylamine (B128651) in CDCl₃ shows distinct signals for the aromatic protons and the aliphatic chain protons. chemicalbook.com The aromatic protons typically appear as a multiplet in the range of δ 7.18-7.28 ppm. chemicalbook.com The protons on the aliphatic chain show characteristic splitting patterns due to spin-spin coupling, which allows for the assignment of each proton in the structure. chemicalbook.com In some complex derivatives, such as N-[1-(1-naphthyl)ethylidene]-1-phenyl-2-propylamine, unusual shielding effects can be observed. For example, a naphthyl proton situated close to a phenyl ring can experience a large diamagnetic ring current effect, shifting its signal significantly upfield to as low as δ 5.9 ppm. rsc.org
| Derivative | Proton Assignment | Chemical Shift (δ) ppm | Solvent |
|---|---|---|---|
| 2-Phenylpropylamine chemicalbook.com | Aromatic (C₆H₅) | 7.28 - 7.18 | CDCl₃ |
| CH | 2.81 | ||
| CH₂ | 2.71 | ||
| CH₃ | 1.224 | ||
| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one mdpi.com | Aromatic (Ph) | 8.00 - 7.44 | CDCl₃ |
| Aliphatic (CH-CH₂) | 7.17, 4.39 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.
The IR spectrum of a phenylpropylamine derivative typically shows characteristic absorption bands. For 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, a strong band corresponding to the carbonyl (C=O) stretching vibration is observed around 1663 cm⁻¹. mdpi.com Bands in the region of 1570–1615 cm⁻¹ are attributed to C=N and C=C bond stretching vibrations within the pyrazole (B372694) and phenyl rings. mdpi.com In another derivative, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, the C=O stretching is identified at 1654 cm⁻¹, while C-H stretching and bending modes are observed at approximately 3067 cm⁻¹ and 1300-1000 cm⁻¹, respectively. nih.gov The analysis of phenylpropanolamine hydrochloride as a solid in a KCl disc also provides a distinct IR spectrum for identification. nist.gov Attenuated Total Reflectance (ATR) is another common technique for obtaining IR spectra of these compounds. spectrabase.com
| Derivative | Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|---|
| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one mdpi.com | C=O | 1663 | Carbonyl stretch |
| C=N, C=C | 1615 - 1570 | Aromatic and pyrazole ring stretches | |
| 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone nih.gov | C=O | 1654 | Carbonyl stretch |
| C-H | 3067 | Aromatic C-H stretch |
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
For compounds like 1-phenylpropylamine, Electron Ionization (EI) is a common MS technique. The resulting mass spectrum shows a molecular ion peak corresponding to the exact mass of the compound (e.g., 135.104799 g/mol for 1-phenylpropylamine) and a series of fragment ions that provide structural information. spectrabase.com The fragmentation pattern is characteristic of the molecule and can be used for identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of volatile phenylpropylamine derivatives. spectrabase.com Often, derivatization is employed to improve the chromatographic properties and mass spectral characteristics of the analytes. nist.govnih.gov For instance, derivatization with pentafluoropropionic anhydride (B1165640) (PFPA) can enhance volatility and detection sensitivity. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI), is also utilized, especially for less volatile or thermally labile derivatives. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula. nih.gov
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating this compound from complex mixtures, resolving stereoisomers, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenylpropylamine derivatives. Various HPLC methods have been developed for their separation and quantification in pharmaceutical preparations and biological fluids. nih.govnih.gov
Reversed-phase chromatography on C18 or ODS columns is common. nih.govnih.gov The mobile phase often consists of a mixture of methanol, acetonitrile, and an aqueous buffer. nih.gov To improve the separation of these basic compounds, ion-pairing agents like sodium heptanesulfonate can be added to the mobile phase. nih.gov Detection is typically achieved using UV spectrophotometry at wavelengths such as 205 nm, 235 nm, or 254 nm. nih.govnih.govsigmaaldrich.com
For chiral separations, enantiomers can be resolved by using a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate, to form diastereomers that can be separated on a standard reversed-phase column. sigmaaldrich.comsigmaaldrich.com These methods can achieve excellent resolution, with separation factors (α) of 1.16 and resolution factors (Rs) of 2.2 being reported. sigmaaldrich.com HPLC methods for phenylpropylamine derivatives have demonstrated high sensitivity, with detection limits in the nanogram (ng) to picogram (pg) range. nih.govnih.govsigmaaldrich.com
| Column | Mobile Phase / Conditions | Detection | Linear Range | Detection Limit | Reference |
|---|---|---|---|---|---|
| Chiral Stationary Phase | Normal Phase | UV (235 nm) | N/A | 250 pg | sigmaaldrich.com |
| Phenomenex C-18 | Methanol-Water | UV (418 nm) | 9.4 - 46.9 µg/mL | 4.7 ng/mL | nih.gov |
| Reversed-phase ODS | Methanol-Acetonitrile-Acetic Acid-Triethylamine with ion-pair agent | UV (254 nm) | 2.5 - 1000 µM | 0.13 - 0.48 µM | nih.gov |
| Octadecylsilica (Column Switching) | Ion-pair chromatography | UV (205 nm) | N/A | 0.4 ng/mL (plasma) | nih.gov |
Gas Chromatography (GC) is another key technique for the analysis of phenylpropylamine derivatives, particularly for volatile compounds or those that can be made volatile through derivatization. Capillary columns, such as HP-5, are typically used for separation. researchgate.net
A common strategy involves pre-column derivatization to improve the thermal stability and chromatographic behavior of the analytes. Reagents like trifluoroacetylacetone (FAA) react with the primary amino group to form more volatile and stable derivatives. researchgate.netresearchgate.net The GC oven temperature is programmed to start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature to ensure efficient separation of all components. researchgate.net Flame Ionization Detection (FID) is a common detection method for these analyses. researchgate.netresearchgate.net GC methods have been developed with linear calibration ranges suitable for quantitative analysis, for example, from 30-150 µg/mL, with detection limits around 6.0 µg/mL. researchgate.net It is important to note that some derivatives, particularly those with methoxy (B1213986) substitutions, may undergo degradation during GC analysis. nih.gov
Derivatization Strategies for Enhanced Analytical Sensitivity
Derivatization is a chemical modification process used to convert an analyte into a product of similar structure, known as a derivative, which has properties more amenable to a particular analytical method. jfda-online.com For this compound, which may exhibit weak chromophoric or fluorophoric properties, derivatization is a key strategy to enhance its detectability and improve chromatographic behavior.
The primary goals of derivatization in the analysis of this compound include:
Enhancement of Molar Absorptivity: Introducing a chromophore into the molecule to allow for detection at wavelengths with less interference from matrix components.
Improvement of Chromatographic Properties: Increasing volatility for gas chromatography (GC) or improving peak shape and resolution in high-performance liquid chromatography (HPLC). jfda-online.com
Increased Mass Spectrometric Signal: Creating derivatives that ionize more efficiently, leading to better sensitivity in mass spectrometry (MS).
Several derivatizing reagents can be employed for the analysis of primary and secondary amines like this compound. These reagents react with the amino group to form a more easily detectable derivative.
Common Derivatization Reactions for this compound:
Reaction with Aldehydes: this compound can be derivatized with aldehydes, such as 2-hydroxynaphthaldehyde or 4-dimethylaminobenzaldehyde, to form a Schiff base. jfda-online.comnih.gov This reaction introduces a larger conjugated system into the molecule, shifting the absorption maximum to the visible region and significantly increasing the molar absorptivity. jfda-online.com This allows for more sensitive spectrophotometric or HPLC-UV detection. jfda-online.comnih.gov
Formation of N-vinyl chlorobenzoquinone derivative: A reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone in the presence of acetaldehyde (B116499) can form a colored N-vinyl chlorobenzoquinone derivative. This product exhibits maximum absorbance at a high wavelength (e.g., 650 nm), where interference from common excipients is minimized. nih.gov
The choice of derivatization reagent and reaction conditions is critical and must be optimized for each specific application to ensure complete reaction, stability of the derivative, and reproducibility of the results.
| Derivatizing Reagent | Reaction Product | Detection Method | Key Advantages | Reference |
|---|---|---|---|---|
| 2-Hydroxynaphthaldehyde | Schiff Base | Second Derivative Spectrophotometry | Enables sensitive quantification in the visible region. | jfda-online.com |
| 4-Dimethylaminobenzaldehyde (DAB) | Schiff Base | HPLC-UV/Vis | Allows for pre-column derivatization and subsequent chromatographic separation and detection. | nih.gov |
| 2,3,5,6-Tetrachloro-1,4-benzoquinone (with Acetaldehyde) | N-vinyl chlorobenzoquinone derivative | Spectrophotometry | Forms a highly colored product with absorbance at a wavelength that minimizes interference. | nih.gov |
Advanced Spectrophotometric Methods (e.g., Second Derivative Spectrophotometry)
While standard UV-Vis spectrophotometry is a fundamental analytical technique, its application can be limited by low sensitivity and spectral interference, especially in complex samples. ijpsi.org Advanced spectrophotometric methods, such as second derivative spectrophotometry, offer significant advantages for the analysis of this compound.
Second derivative spectrophotometry involves the mathematical transformation of a zero-order absorption spectrum (the conventional absorbance versus wavelength plot) into its second derivative. whoi.edu This technique is particularly useful for:
Resolving Overlapping Spectra: It can distinguish the spectrum of the analyte from that of interfering substances, a common issue in pharmaceutical formulations. researchgate.net
Enhancing Spectral Details: The second derivative spectrum has a characteristic sharp, negative peak at the wavelength of maximum absorbance (λmax) of the zero-order spectrum, which allows for more precise wavelength identification. whoi.edu
Improving Quantification: The amplitude of the derivative peak is proportional to the concentration of the analyte, providing a basis for accurate quantification. jfda-online.com
Application to this compound:
A notable application of this technique is the determination of this compound after derivatization with 2-hydroxynaphthaldehyde. jfda-online.com The resulting derivative shows a distinct second-order spectrum that can be used for quantification. The measurement is typically made by assessing the amplitude between a maximum and a minimum wavelength in the second derivative spectrum (e.g., between 386 nm and 392 nm). jfda-online.com This method has been shown to be linear over a specific concentration range and is applicable to the determination of the compound in pharmaceutical preparations. jfda-online.com
Research Findings for this compound Analysis using Second Derivative Spectrophotometry:
| Parameter | Value | Reference |
| Derivatizing Reagent | 2-Hydroxynaphthaldehyde | jfda-online.com |
| Measurement Wavelengths | 386 nm (minimum) and 392 nm (maximum) | jfda-online.com |
| Linear Calibration Range | 0.5–2.0 µg/mL | jfda-online.com |
| Coefficient of Variation | 0.8–1.6% | jfda-online.com |
This approach provides a simple, rapid, and sensitive method for the determination of this compound, demonstrating the power of combining derivatization with advanced spectrophotometric techniques. jfda-online.com The high sensitivity and specificity of this method make it a valuable tool in quality control laboratories. ijpsi.org
Future Research Directions and Unaddressed Questions for Phenylpropylamine Derivatives
Exploration of Novel Phenylpropylamine Scaffolds with Tuned Bioactivity
A primary focus of future research is the rational design and synthesis of new phenylpropylamine-based molecules. By modifying the core scaffold, researchers aim to fine-tune the bioactivity of these compounds, enhancing their therapeutic properties while minimizing off-target effects.
A significant challenge in drug development is achieving target selectivity to maximize therapeutic effects and reduce adverse reactions. Future work will concentrate on designing phenylpropylamine derivatives that bind with high affinity and specificity to their intended biological targets. An example of this approach can be seen in the development of phenylcyclopropylamine (PCPA)-drug conjugates. nih.gov Researchers have designed conjugates of PCPA and the anticancer agent entinostat (B1683978) for selective targeting of cancer cells where lysine-specific demethylase 1 (LSD1) is overexpressed. nih.gov One such conjugate, featuring a 4-oxybenzyl group linker, demonstrated the ability to release entinostat in the presence of LSD1, leading to selective inhibition of cancer cell growth over normal cells. nih.gov This strategy of creating prodrugs that are activated by specific enzymes overexpressed in target tissues represents a promising avenue for developing highly selective phenylpropylamine-based therapies. nih.gov This approach could be adapted to target other enzymes or cellular markers, expanding the therapeutic applications of this class of compounds.
The traditional "one-molecule, one-target" paradigm of drug discovery is often inadequate for treating complex, multifactorial diseases such as neurodegenerative disorders. nih.gov Consequently, there is a growing trend toward the development of multi-target drugs that can modulate several key pathological pathways simultaneously. nih.govnih.gov This polypharmacological approach is particularly promising for conditions where a single target is not sufficient to achieve a therapeutic effect. nih.gov Future research will likely focus on designing phenylpropylamine derivatives that incorporate multiple pharmacophores into a single molecule. nih.gov This strategy aims to create hybrid compounds with a broader mechanism of action, potentially offering synergistic therapeutic effects and overcoming issues, such as drug-drug interactions, associated with polytherapy. nih.gov For instance, derivatives could be engineered to interact with targets in the central nervous system, such as dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and α1-adrenergic receptors, to treat complex psychiatric disorders. nih.gov
Deeper Elucidation of Complex Molecular Pathways
A comprehensive understanding of how phenylpropylamine derivatives function at a molecular level is crucial for their optimization. Future studies will employ advanced systems biology approaches to map the intricate signaling pathways and cellular networks affected by these compounds.
To gain a holistic view of a drug's effect, it is necessary to analyze its impact across multiple biological levels. The integration of various "omics" technologies—such as transcriptomics (study of RNA), proteomics (study of proteins), and metabolomics (study of metabolites)—offers a powerful method for achieving this. mdpi.com Analyzing each omics dataset separately provides only a partial picture; combining them allows researchers to understand the interplay between genes, proteins, and metabolites, revealing complex biological phenomena that might otherwise be missed. mdpi.commaastrichtuniversity.nl
Future research on phenylpropylamine derivatives will increasingly rely on multi-omics integration to elucidate their mechanisms of action. nih.gov By correlating changes in gene expression (transcriptomics) with alterations in protein levels (proteomics) and metabolic profiles (metabolomics), scientists can construct detailed models of the affected signaling pathways. nih.govnih.gov For example, this integrated approach can identify key regulatory molecules, such as Arginase 1 and lipocalin 2, and major metabolites, like glutamate (B1630785) and choline, that are central to the compound's inflammatory response. nih.gov Methods such as de novo multi-omics pathway analysis (DMPA) provide new, unbiased tools to model and combine these complex datasets into coherent network modules and pathways, even from studies with smaller sample sizes. nih.govbiorxiv.org
Table 1: Overview of Multi-Omics Technologies in Phenylpropylamine Research
| Omics Technology | Level of Analysis | Key Insights Provided |
|---|---|---|
| Transcriptomics | RNA (Gene Expression) | Identifies which genes are activated or suppressed by the compound. |
| Proteomics | Proteins | Reveals changes in the abundance and post-translational modifications of proteins. |
| Metabolomics | Metabolites | Shows alterations in metabolic pathways and identifies biomarkers of drug effect. |
Refinement of Preclinical Animal Models for Mechanistic Studies
Animal models are indispensable for evaluating the efficacy and mechanism of action of new drug candidates before they enter human trials. nih.gov However, improving the predictive value of these models is an ongoing goal. Future research will focus on developing and refining animal models to more accurately recapitulate human diseases and on using advanced technologies to extract more detailed mechanistic information.
Non-invasive imaging techniques are transforming preclinical research by allowing for the real-time, longitudinal study of biological processes within a living animal. acspublisher.com These advanced modalities provide critical data on a drug's pharmacokinetics and biodistribution, helping to generate statistically significant data from a limited number of animals. acspublisher.comacspublisher.com
Future mechanistic studies of phenylpropylamine derivatives will increasingly incorporate advanced imaging techniques such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI). frontiersin.orgnih.gov
PET imaging can be used to track the distribution of radiolabeled derivatives throughout the body, providing quantitative data on target engagement and organ-specific uptake. acspublisher.comnih.gov For neurological applications, novel PET ligands can offer a non-invasive measure of synaptic density, allowing researchers to assess how these compounds might influence synaptic integrity in models of brain disorders. frontiersin.org
MRI techniques , including diffusion-based imaging and tractography, allow for the detailed study of microstructural and functional changes in cerebral networks. frontiersin.org This can reveal how phenylpropylamine derivatives affect brain connectivity and white matter integrity. frontiersin.org
By providing detailed anatomical and functional information in vivo, these imaging tools enable a more refined understanding of a compound's mechanism of action and support the "3Rs" principle of animal research: Replacement, Reduction, and Refinement. acspublisher.com
Table 2: Advanced Imaging Modalities for Preclinical Research
| Imaging Technique | Type of Information | Application in Phenylpropylamine Research |
|---|---|---|
| Positron Emission Tomography (PET) | Functional/Molecular | Quantifying drug distribution, target engagement, and metabolic activity. nih.gov |
| Magnetic Resonance Imaging (MRI) | Structural/Functional | Assessing changes in brain structure, connectivity, and tissue properties. frontiersin.org |
| Scintigraphy | Functional | Monitoring in vivo pharmacokinetic profiles and systemic retention of compounds. acspublisher.com |
| Computed Tomography (CT) | Structural/Anatomical | Providing high-resolution anatomical context for functional imaging data. nih.gov |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Phenylpropylamine derivative 1 |
| Phenylcyclopropylamine (PCPA) |
| Entinostat |
| Arginase 1 |
| Lipocalin 2 |
| Glutamate |
| Choline |
| Dopamine |
| Serotonin |
Development of Organ-on-a-Chip and Other Advanced In Vitro Systems
Traditional two-dimensional (2D) cell cultures and animal models often fail to accurately predict human responses to chemical compounds, leading to high attrition rates in drug development. nih.govazolifesciences.com Organ-on-a-Chip (OOC) technology offers a transformative approach by creating microfluidic devices that replicate the complex structures, microenvironments, and physiological functions of human organs. harvard.edumdpi.com These "organs-on-chips" can simulate organ-level pathophysiology and are instrumental in enhancing the predictive accuracy of preclinical studies. azolifesciences.com
For this compound, which likely targets the central nervous system (CNS), specific OOC models are critical for future investigation. A "Brain-Chip" model, for instance, can provide a more comprehensive representation of the human brain's neurovascular unit. emulatebio.com Such a system would incorporate not only neurons but also brain microvascular endothelial-like cells, microglia, and other supportive cells, allowing for the study of the compound's effects on the entire functional unit, including the blood-brain barrier (BBB). harvard.eduemulatebio.com This is crucial for understanding the transport of this compound into the brain and its potential neuroinflammatory effects. emulatebio.com
Furthermore, multi-organ-on-chip systems can be developed to investigate the systemic effects of this compound. amegroups.org By connecting a Brain-Chip to a Liver-Chip, researchers can study the metabolism of the compound and the potential toxicity of its metabolites to the CNS in an integrated fashion. nih.govresearchgate.net This approach allows for the evaluation of complex pharmacokinetic and pharmacodynamic relationships that are not possible in simpler in vitro models. nih.gov Advanced OOC platforms for cardiotoxicity screening, using human induced pluripotent stem cell (iPSC)-derived cardiomyocytes, would also be invaluable, as cardiotoxicity is a significant concern for many CNS-active compounds. nih.govmoleculardevices.com
| OOC Model | Application for this compound | Key Features Simulated |
| Brain-on-a-Chip | Assess neuroactivity, neurotoxicity, and blood-brain barrier penetration. emulatebio.com | Neurovascular unit, microglia integration, neuroinflammation. emulatebio.com |
| Liver-on-a-Chip | Study hepatic metabolism and identify potential drug-induced liver injury. azolifesciences.com | Liver zonation, metabolic functions, long-term culture viability. amegroups.orgnih.gov |
| Heart-on-a-Chip | Evaluate potential cardiotoxicity and effects on cardiomyocyte function. nih.gov | Myocyte contractility, electrophysiology, real-time data collection. moleculardevices.comnih.gov |
| Multi-Organ-Chip (e.g., Gut-Liver-Brain) | Investigate systemic pharmacokinetics, metabolism, and organ-organ interactions. mdpi.comnih.gov | Intestinal absorption, first-pass metabolism, metabolite effects on the brain. nih.govnih.gov |
Predictive Computational Models for Structure-Function Relationships
Computational models are indispensable for accelerating the drug discovery process by predicting the biological activity of compounds from their chemical structure. For phenylpropylamine derivatives, Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established method for identifying the key molecular features that govern their interaction with biological targets. researchgate.net
Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to hallucinogenic phenylalkylamines to correlate their molecular properties with receptor binding affinity. nih.gov These models analyze the steric and electrostatic fields of a series of molecules to determine how shape and charge distribution influence activity. nih.gov For this compound, developing a robust 3D-QSAR model would involve synthesizing a series of analogues with systematic structural modifications. The model could reveal, for example, that bulky substituents at one position of the phenyl ring decrease activity (negative steric contribution), while electron-withdrawing groups at another position enhance it (favorable electrostatic contribution). nih.govmdpi.com Such models provide predictive power for virtual screening and guide the rational design of more potent and selective derivatives. researchgate.net
| Descriptor Type | Potential Influence on Activity of this compound | Example Finding from a Hypothetical QSAR Model |
| Steric Fields (CoMFA) | The size and shape of substituents can either enhance or hinder binding to the target receptor. nih.gov | A bulky group at the para-position of the phenyl ring clashes with the receptor pocket, reducing affinity. |
| Electrostatic Fields (CoMFA) | The distribution of charge affects electrostatic interactions with the receptor. nih.gov | An electronegative substituent at the meta-position forms a favorable hydrogen bond, increasing potency. |
| Hydrophobic Fields (CoMSIA) | Hydrophobic regions of the molecule can interact favorably with nonpolar pockets in the receptor. mdpi.com | Increasing the hydrophobicity of the propyl chain enhances membrane permeability and target engagement. |
| Electronic Properties (General QSAR) | Electron-donating or withdrawing properties of substituents can modulate the compound's reactivity and binding. researchgate.net | Electron-donating groups on the phenyl ring increase electron density at the amine, improving receptor interaction. |
Machine Learning and Artificial Intelligence in Drug Discovery for Derivatives
The integration of machine learning (ML) and artificial intelligence (AI) has revolutionized computational drug design. mdpi.com These technologies can analyze vast and complex datasets to build highly predictive models and generate novel molecular structures. tandfonline.comfrontiersin.org For the development of derivatives related to this compound, ML algorithms like Random Forest and Support Vector Machines can be used to create sophisticated QSAR models with high predictive accuracy for target activities, such as inhibition of monoamine transporters (SERT, NET, DAT). tandfonline.comnih.gov
ML models can be trained on large databases of compounds to identify those likely to be active as, for example, monoamine oxidase-B (MAO-B) inhibitors, a common target for neuroactive compounds. nih.govnih.gov These models can achieve prediction accuracies exceeding 90%, significantly streamlining the initial stages of drug discovery by prioritizing which compounds to synthesize and test. nih.gov
Furthermore, generative AI models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), are being used for de novo drug design. researchgate.netnih.gov These algorithms can be trained on a set of known active molecules and then tasked to generate entirely new chemical structures that are optimized for desired properties, such as high target affinity and drug-likeness. tue.nlnih.gov This approach could be used to create novel derivatives of this compound with improved potency or novel mechanisms of action, moving beyond simple modifications of an existing scaffold. frontiersin.org
Investigating Novel Biological Activities Beyond Current Foci
The phenylpropylamine scaffold is a versatile chemical structure that may possess biological activities beyond its expected effects on monoamine systems. mdpi.com Future research should focus on screening this compound and its analogues against a wide range of biological targets to uncover novel therapeutic applications. The concept of molecular scaffold hopping, where a core structure is used as a starting point to design ligands for different targets, is a powerful strategy in drug discovery. mdpi.comnih.gov
For instance, derivatives of similar chemical classes have shown unexpected activities. A phenylpropenamide derivative, AT-61, was identified as a potent inhibitor of the hepatitis B virus (HBV) by interfering with the packaging of pregenomic RNA. bioworld.com Similarly, phenylpropionic acid derivatives have been designed as agonists for GPR40, a target for type 2 diabetes. nih.gov There is also potential for such scaffolds to yield compounds with anti-cancer activity. nih.govmdpi.com By employing broad-based phenotypic screening or targeted assays against diverse protein families (e.g., kinases, G-protein coupled receptors, ion channels), researchers may identify entirely new therapeutic avenues for derivatives of this compound.
| Potential Novel Activity | Therapeutic Area | Rationale / Example |
| Antiviral | Infectious Disease | Phenylpropenamide derivative AT-61 showed potent and selective anti-HBV activity. bioworld.com |
| Antidiabetic | Metabolic Disease | Phenylpropiolic acid derivatives have been developed as novel agonists for the GPR40 receptor to treat diabetes. nih.gov |
| Anticancer | Oncology | Benzo emulatebio.comresearchgate.netnih.govtriazin-7-ones with phenyl substitutions have been evaluated for cytotoxicity against cancer cell lines. nih.gov |
| Antimalarial | Infectious Disease | Natural products containing privileged scaffolds are a rich source of compounds with antiplasmodial activity. mdpi.com |
Q & A
Q. How can phenylpropylamine derivatives be synthesized with high stereochemical control, and what challenges arise in isolating diastereomers?
Methodological Answer: Phenylpropylamine derivatives can be synthesized via glycosylation-induced asymmetric addition reactions using organozinc nucleophiles. For example, diethylzinc reacts with chiral substrates to yield α-phenylpropylamine with 77% yield and 82% diastereoselectivity . However, diastereomers often resist separation via standard chromatography due to similar physicochemical properties. Repeated recrystallization from dichloromethane/hexane mixtures is recommended, though HPLC analysis (e.g., chiral columns) is critical for purity assessment .
Q. What analytical techniques are validated for quantifying phenylpropylamine derivatives in biological matrices?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is widely used. For instance, phenylpropylamine serves as an internal standard (IS) in urine analysis for ephedrines. Key parameters include:
Q. Why is the phenylpropylamine motif significant in drug discovery, and how are structural modifications prioritized?
Methodological Answer: The phenylpropylamine scaffold is a privileged structure in bioactive compounds (e.g., fentanyl, synephrine) due to its adaptability in receptor binding . Modifications focus on:
- Phenyl ring substitution : Introducing electron-withdrawing groups (e.g., halogens) to enhance metabolic stability .
- Side-chain elongation : Adjusting carbon chain length to modulate lipophilicity and blood-brain barrier penetration .
Advanced Research Questions
Q. How do competing pathways in Pd-catalyzed alkenylation of phenylpropylamine derivatives affect reaction outcomes, and how can selectivity be improved?
Methodological Answer: Pd-catalyzed alkenylation (e.g., with (n-BuO)₂PO₂H as a ligand) often faces competing dialkenylation. Mechanistic studies suggest:
- Catalyst tuning : Using silver salts (Ag₂CO₃) to stabilize Pd⁰ intermediates and suppress over-alkenylation .
- Olefin selection : Terminal alkyl olefins (e.g., acrylates) favor mono-alkenylation via seven-membered palladacycle intermediates (yields: 60–85%) .
- Temperature control : Reactions at 120°C in DCE minimize side-product formation .
Q. What electrochemical strategies enable atom-efficient N-alkylation of phenylpropylamine derivatives, and how are by-products mitigated?
Methodological Answer: Biomimetic electrocatalytic systems use Pt anodes (+0.6 V vs. SCE) for oxidative imine formation and Hg cathodes (-1.6 V) for reductive coupling. Key steps:
- Substrate ratio : 1.5:1 (alkylating agent:amine substrate) to limit symmetrical by-products (e.g., dibenzylamine) .
- Catalyst loading : 4 mol% 1ox (mediator) to enhance turnover.
- Solvent optimization : Methanol improves solubility, reducing polymerization by-products (e.g., bis-naphthalenylmethylamine) .
Q. How does resin choice impact the purification of recombinant proteins fused to phenylpropylamine-based tags?
Methodological Answer: Phenylpropylamine (PPA) resins outperform hexylamine (HEA) and MEP resins in binding recombinant ApoAI-PBGD fusion proteins. Critical factors:
- Equilibration buffer : PBS pH 7 for optimal protein-resin interaction .
- Elution conditions : Sodium acetate (25 mM, pH 5) achieves >90% recovery.
- Validation : SEC-MALS confirms monodispersity post-purification .
Data Contradictions & Resolution
Q. Why do conflicting reports exist on the diastereoselectivity of phenylpropylamine synthesis, and how can reproducibility be ensured?
Methodological Answer: Discrepancies arise from varying organometallic reagents (e.g., Grignard vs. organozinc) and solvent polarity. To ensure reproducibility:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
